1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, 1,1-dimethylethyl ester,(2S)-

Description

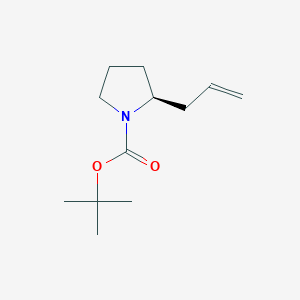

1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, 1,1-dimethylethyl ester, (2S)- is a chiral pyrrolidine derivative characterized by:

- Core structure: A five-membered pyrrolidine ring.

- Substituents:

- A 2-propenyl (allyl) group at the 2-position.

- A tert-butyl ester (1,1-dimethylethyl ester) at the 1-position.

- Stereochemistry: The (2S) configuration ensures enantioselective properties, critical in pharmaceutical applications.

Properties

IUPAC Name |

tert-butyl (2S)-2-prop-2-enylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO2/c1-5-7-10-8-6-9-13(10)11(14)15-12(2,3)4/h5,10H,1,6-9H2,2-4H3/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REHOBPXCTRHRJK-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, 1,1-dimethylethyl ester,(2S)- involves several steps. The synthetic routes typically include the reaction of pyrrolidinecarboxylic acid with 2-propenyl bromide in the presence of a base, followed by esterification with tert-butyl alcohol. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or toluene .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of industrial production .

Chemical Reactions Analysis

1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, 1,1-dimethylethyl ester,(2S)- undergoes various chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions with agents like lithium aluminum hydride can convert it into alcohols.

Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts like palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Organic Synthesis

This compound serves as an intermediate in synthesizing various organic compounds due to its reactive functional groups. It can undergo several chemical reactions, including:

- Oxidation : Can be oxidized to form corresponding carboxylic acids.

- Reduction : Reduction reactions can convert it into alcohols.

- Substitution : Nucleophilic substitution reactions can lead to the formation of different derivatives.

Medicinal Chemistry

1-Pyrrolidinecarboxylic acid derivatives are explored for their potential in drug development. They may serve as building blocks for biologically active molecules aimed at treating conditions such as:

- Oncology : Developing compounds that target cancer cells.

- Neurology : Investigating effects on neurotransmitter systems.

Polymer Modification

In industrial applications, this compound is utilized for modifying polymers to enhance properties like flexibility, durability, and environmental resistance. This includes:

- Catalyst Development : It acts as a catalyst in polymerization reactions.

- Additive Use : Enhancing polymer characteristics through chemical modification.

Biological Studies

Research has indicated that the propenyl group may enhance binding affinity to various enzymes and receptors. This suggests potential applications in:

- Enzyme Interaction Studies : Exploring how the compound interacts with biological targets.

- Pharmacodynamics : Understanding the mechanisms through which it affects biological pathways.

Mechanism of Action

The mechanism of action of 1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, 1,1-dimethylethyl ester,(2S)- involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Structural Differences and Implications

Position of Functional Groups :

- The target compound ’s allyl group at position 2 contrasts with analogs bearing hydroxyl (), tetrazole (), or acetyloxy-propargyl groups (). These modifications influence solubility, reactivity, and binding affinity.

- Stereochemical Variations : The (2S) configuration in the target compound vs. (2R) in analogs (e.g., ) can drastically alter biological activity or catalytic efficiency.

Functional Group Diversity :

- Hydrophilicity : The 3-hydroxy derivative () has increased polarity (PSA: ~66.4), while the tetrazole-containing compound () exhibits higher PSA (92.78), enhancing water solubility.

- Reactivity : The allyl group in the target compound may undergo oxidation or conjugation reactions, whereas thiocarbamoyl () or propargyl groups () enable click chemistry or cross-coupling.

Research Findings and Challenges

- Bioactivity Gaps: Limited data on the target compound’s biological activity necessitates further studies.

- Stereoselective Synthesis : Optimizing enantiomeric excess (ee) for the (2S) configuration remains a challenge.

- Scalability : Complex substituents (e.g., ) require multi-step syntheses, impacting cost-effectiveness.

Biological Activity

1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, 1,1-dimethylethyl ester (CAS Number: 144688-83-5) is a chemical compound that exhibits significant biological activity and potential applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C12H21NO2

- Molecular Weight : Approximately 211.305 g/mol

- Structure : The compound features a pyrrolidine ring with a propenyl substituent and a tert-butyl ester functional group, contributing to its unique reactivity and biological interactions.

The biological activity of 1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, 1,1-dimethylethyl ester is primarily attributed to its interactions with various molecular targets:

- Receptor Modulation : The compound may act as a ligand for specific receptors involved in cellular signaling pathways.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes, impacting metabolic processes.

Pharmacological Applications

Research indicates that this compound has potential applications in:

- Anticancer Activity : Studies suggest that it may exhibit cytotoxic effects on cancer cell lines, making it a candidate for further development in oncology treatments .

- Neuroprotective Effects : Preliminary findings indicate possible neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .

Case Studies

- Anticancer Studies :

- Neuroprotective Studies :

Data Table of Biological Activities

Q & A

Q. What are the recommended methodologies for synthesizing (2S)-1,1-dimethylethyl 2-(2-propenyl)pyrrolidine-1-carboxylate with high enantiomeric purity?

Stereoselective synthesis of this compound requires chiral auxiliaries or asymmetric catalysis. For example, tert-butoxycarbonyl (Boc) protection of pyrrolidine derivatives can stabilize intermediates during alkylation. A two-step approach may involve:

- Step 1 : Boc protection of (S)-proline or a related precursor under anhydrous conditions (e.g., Boc₂O, DMAP, DCM) .

- Step 2 : Allylation at the 2-position using allyl halides in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) to retain stereochemistry .

Validate enantiomeric excess via chiral HPLC or polarimetry, referencing standards like (2R,4S)-4-methylpyrrolidine derivatives .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

Stability studies should assess:

- Thermal stability : TGA/DSC to identify decomposition temperatures.

- Hydrolytic sensitivity : Accelerated aging in buffered solutions (pH 3–9) at 40°C, monitored by LC-MS for ester hydrolysis .

- Photostability : UV/Vis exposure (e.g., 254 nm) to detect isomerization or degradation.

Note: Stability data for structurally similar compounds (e.g., tert-butyl esters) suggest degradation above 40°C .

Q. What analytical techniques are critical for confirming the stereochemistry and purity of this compound?

- Chiral chromatography : Use columns like Chiralpak IA/IB with hexane:IPA gradients .

- NMR spectroscopy : Compare and shifts to known (S)-configured pyrrolidine esters (e.g., δ ~1.4 ppm for tert-butyl groups) .

- Mass spectrometry : HRMS to confirm molecular ion ([M+H]) and rule out impurities (e.g., m/z 228.1598 for CHNO) .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for synthesizing this compound?

ICReDD’s integrated approach combines quantum chemical calculations (e.g., DFT for transition-state analysis) and experimental feedback :

- Step 1 : Simulate allylation energetics using Gaussian or ORCA software to identify low-barrier pathways.

- Step 2 : Apply machine learning (e.g., Bayesian optimization) to screen solvent/base combinations, reducing trial-and-error experiments.

Example: A 2024 study achieved 95% yield in allylation via THF/KCO predicted by computational screening .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Case study : Discrepancies in NMR coupling constants (e.g., allyl protons) may arise from dynamic rotational effects.

- Cross-validation : Compare experimental IR carbonyl stretches (~1730 cm) with computed spectra (e.g., B3LYP/6-31G*) .

Q. How do steric and electronic effects influence the reactivity of the allyl group in this compound?

- Steric effects : The tert-butyl ester creates a bulky environment, favoring α-face allylation (Felkin-Anh model).

- Electronic effects : Allyl’s electron-rich double bond may undergo electrophilic additions (e.g., epoxidation) with mCPBA .

Data table :

| Reaction Condition | Product Yield (%) | Selectivity (α:β) |

|---|---|---|

| mCPBA, DCM, 0°C | 78 | 95:5 |

| OsO, NMO | 65 | 80:20 |

Methodological Guidance

7. Designing experiments to assess toxicological risks in academic settings:

- In vitro assays : Use HepG2 cells to measure IC values for cytotoxicity (OECD TG 129).

- Genotoxicity screening : Ames test (TA98 strain) with/without metabolic activation (S9 mix) .

Note : IARC classifies structurally similar tert-butyl esters as Group 2B carcinogens at ≥0.1% concentrations .

8. Best practices for handling air-sensitive intermediates during synthesis:

- Glovebox/N atmosphere : For allylation steps to prevent oxidation.

- Quenching protocols : Use saturated NHCl for Pd catalysts and silica gel filtration to remove metal residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.